1-(2-Iodoethyl)-1H-pyrrole
Description
Significance of Pyrrole (B145914) Scaffold in Organic Synthesis and Heterocyclic Chemistry
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in organic synthesis and heterocyclic chemistry. benthamdirect.comresearchgate.net Its unique electronic properties and ability to undergo a wide range of chemical transformations make it an essential structural motif. tandfonline.comtandfonline.com Pyrrole and its derivatives are fundamental to the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. benthamdirect.compensoft.netresearchgate.net The versatility of the pyrrole ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of the molecule's steric and electronic characteristics to achieve desired outcomes. tandfonline.commdpi.com This adaptability has led to the development of numerous synthetic methodologies, from classical approaches like the Paal-Knorr synthesis to modern, more efficient techniques. pensoft.netresearchgate.net
The Role of Halogenated Alkyl Moieties in Synthetic Strategy
Halogenated alkyl moieties are crucial functional groups in synthetic organic chemistry, offering a versatile handle for a multitude of chemical transformations. ijrpr.com The presence of a halogen atom, such as iodine, on an alkyl chain attached to a molecule like pyrrole significantly influences its reactivity. mdpi.commsu.edu The carbon-halogen bond is polar, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. msu.edu This characteristic makes halogenated alkyl groups excellent precursors for substitution reactions, where the halogen is replaced by a variety of nucleophiles. ijrpr.com
Specifically, the iodo group in a 2-iodoethyl moiety is an excellent leaving group due to the relatively weak carbon-iodine bond, facilitating reactions such as nucleophilic substitutions and radical cyclizations. arkat-usa.orgresearchgate.net This reactivity is harnessed in synthetic strategies to construct more complex molecular architectures, including the formation of fused ring systems. arkat-usa.orgacs.org The strategic placement of a halogenated alkyl chain allows for intramolecular reactions, leading to the formation of new rings and the synthesis of bicyclic and polycyclic heterocyclic compounds. mdpi.comarkat-usa.org
Research Context of 1-(2-Iodoethyl)-1H-pyrrole within Functionalized Pyrroles
This compound is a key intermediate in the synthesis of various functionalized pyrrole derivatives. Its structure, featuring a reactive iodoethyl group attached to the nitrogen atom of the pyrrole ring, makes it a valuable precursor for creating more complex molecules. The primary research interest in this compound lies in its utility as a building block for constructing fused heterocyclic systems, such as indolizidines and pyrrolo[1,2-a]indoles, which are present in numerous biologically active alkaloids. arkat-usa.orgacs.org
The synthesis of this compound itself is a critical step. One common method involves the alkylation of pyrrole with a suitable dihalogenated ethane, followed by a halogen exchange reaction to introduce the more reactive iodine atom. For instance, 1-(2-chloroethyl)-1H-pyrrole can be converted to this compound. arkat-usa.org Another approach involves the reaction of 1-(2-hydroxyethyl)pyrrole (B1353797) with a reagent like triphenylphosphine (B44618) diiodide. cdnsciencepub.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has primarily focused on its application in radical cyclization reactions to synthesize complex heterocyclic frameworks. A significant area of investigation has been the tandem radical addition/cyclization reactions of 1-(2-iodoethyl)pyrroles with various radical acceptors. For example, its reaction with methyl acrylate (B77674) under Fenton-type conditions has been shown to generate indolizidine derivatives. arkat-usa.org This type of reaction involves the initial formation of a radical at the carbon bearing the iodine, which then participates in an intermolecular addition followed by an intramolecular cyclization onto the pyrrole ring. arkat-usa.org
Researchers have also explored the use of this compound in carbonylation/cyclization radical processes. In these reactions, under a carbon monoxide atmosphere, an alkyl radical generated from this compound can trap a molecule of CO to form an acyl radical. This acyl radical can then cyclize onto the pyrrole ring to produce bicyclic ketones. researchgate.net These synthetic strategies highlight the versatility of this compound as a precursor for generating complex, polycyclic structures that are of interest in medicinal chemistry and natural product synthesis. researchgate.netnih.gov
Chemical and Physical Properties
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H8IN | nih.gova2bchem.com |
| Molecular Weight | 221.04 g/mol | nih.gov |
| CAS Number | 85801-33-8 | a2bchem.combldpharm.com |
| MDL Number | MFCD16653008 | a2bchem.combldpharm.com |
| SMILES | C1=CN(C=C1)CCI | nih.gov |
Synthetic Methodologies for this compound and Related N-Iodoalkyl Pyrroles
The synthesis of this compound and analogous N-iodoalkyl pyrroles can be achieved through various chemical strategies. These methods primarily involve the formation of a carbon-nitrogen bond between the pyrrole ring and an iodoalkyl precursor, or an indirect approach via halogen exchange from a more readily available haloalkyl pyrrole derivative. The selection of a particular synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, and considerations for environmentally benign processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodoethyl)pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPPESHFGNBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472191 | |
| Record name | 1-(2-Iodoethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85801-33-8 | |
| Record name | 1-(2-Iodoethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1 2 Iodoethyl 1h Pyrrole
Reactivity of the Iodoethyl Moiety
The iodoethyl group, -CH₂CH₂I, is the primary site for reactions typical of alkyl halides. The carbon-iodine (C-I) bond is polarized, with the carbon atom being electrophilic, and the iodide ion is an excellent leaving group. This makes the ethyl chain susceptible to nucleophilic substitution, elimination, and radical reactions.
Nucleophilic substitution is a fundamental reaction for 1-(2-Iodoethyl)-1H-pyrrole, where a nucleophile replaces the iodide ion. organic-chemistry.org This transformation can proceed through either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, although the structure of this compound strongly favors the Sₙ2 pathway.
The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. organic-chemistry.orgleah4sci.com This backside attack leads to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.org As a primary alkyl halide, this compound is an ideal substrate for Sₙ2 reactions because the electrophilic carbon is relatively unhindered, allowing easy access for the incoming nucleophile. Strong nucleophiles and polar aprotic solvents are known to facilitate Sₙ2 reactions. leah4sci.com
The Sₙ1 mechanism, in contrast, involves a two-step process starting with the formation of a carbocation intermediate, which is the rate-determining step. organic-chemistry.orgleah4sci.com This pathway is highly improbable for this compound because it would require the formation of a highly unstable primary carbocation. organic-chemistry.org
The general scheme for the Sₙ2 reaction is as follows: Pyrrole-CH₂CH₂I + Nu⁻ → Pyrrole-CH₂CH₂Nu + I⁻
A variety of nucleophiles can be employed to synthesize different derivatives, as detailed in the table below.
| Nucleophile (Nu⁻) | Reagent Example | Product Name |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1H-Pyrrol-1-yl)ethanol |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-(2-Ethoxyethyl)-1H-pyrrole |
| Cyanide | Sodium Cyanide (NaCN) | 3-(1H-Pyrrol-1-yl)propanenitrile |
| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-1H-pyrrole |
| Thiolate | Sodium Thiophenolate (NaSPh) | 1-(2-(Phenylthio)ethyl)-1H-pyrrole |
| Amine | Ammonia (NH₃) | 2-(1H-Pyrrol-1-yl)ethanamine |
In competition with nucleophilic substitution, this compound can undergo elimination reactions to form an alkene. libretexts.org This process involves the removal of the iodine atom and a proton from the adjacent carbon, resulting in the formation of 1-vinylpyrrole. The most common mechanisms for this are the E2 (bimolecular) and E1 (unimolecular) pathways. lumenlearning.comlibretexts.org
Similar to substitution reactions, the E1 mechanism is unlikely due to the instability of the primary carbocation intermediate that would need to form. lumenlearning.comyoutube.com
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the iodide ion. libretexts.orglibretexts.org E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) which are poor nucleophiles, thus minimizing the competing Sₙ2 reaction. lumenlearning.com Higher reaction temperatures also tend to favor elimination over substitution.
The reaction proceeds as follows: Pyrrole-CH₂CH₂I + Base → 1-Vinylpyrrole + H-Base⁺ + I⁻
According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene. libretexts.orgmasterorganicchemistry.com However, in the case of this compound, only one alkene product, 1-vinylpyrrole, is possible.
The carbon-iodine bond is the weakest carbon-halogen bond and is susceptible to homolytic cleavage upon exposure to heat or ultraviolet (UV) light. This cleavage generates a 2-(1H-pyrrol-1-yl)ethyl radical and an iodine radical.
Pyrrole-CH₂CH₂I --(hν)--> Pyrrole-CH₂CH₂• + I•
The resulting carbon-centered radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. For example, in the presence of a suitable monomer, it can initiate a radical polymerization process. It can also be trapped by radical scavengers or participate in other radical chain reactions. The specific pathway depends heavily on the reaction conditions and the other reagents present.
Reactivity of the Pyrrole (B145914) Ring System in the Presence of the Iodoethyl Group
The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. wikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the ring, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. wikipedia.org The 1-(2-iodoethyl) substituent is an N-alkyl group, which is generally considered to be an activating group that directs incoming electrophiles primarily to the C2 and C5 positions of the pyrrole ring.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com Due to the high reactivity of the pyrrole ring, these reactions can often be carried out under milder conditions than those required for benzene.
Common EAS reactions applicable to this compound include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the pyrrole ring. Iodine itself is typically unreactive, requiring an oxidizing agent to generate a more potent electrophilic species like I⁺. libretexts.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). This is a valuable method for forming C-C bonds.
The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.
| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product(s) |
| Bromination | Br₂, Dioxane | Br⁺ | 2-Bromo-1-(2-iodoethyl)-1H-pyrrole and 2,5-Dibromo-1-(2-iodoethyl)-1H-pyrrole |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-1-(2-iodoethyl)-1H-pyrrole |
| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ | This compound-2-sulfonic acid |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2-Acetyl-1-(2-iodoethyl)-1H-pyrrole |
Metalation of the pyrrole ring, typically achieved by deprotonation with a strong base like an organolithium reagent (e.g., n-butyllithium), is a powerful tool for functionalization. In N-substituted pyrroles, deprotonation occurs preferentially at the C2 position due to the inductive effect of the adjacent nitrogen atom. The resulting 2-lithiated pyrrole derivative is a potent nucleophile that can react with a wide range of electrophiles.
Pyrrole-R + n-BuLi → 2-Lithio-pyrrole-R + Butane (where R = -CH₂CH₂I)
This lithiated intermediate can then be used in cross-coupling reactions. For instance, it can participate in reactions like the Stille coupling, which involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. researchgate.net Alternatively, the pyrrole ring can first be halogenated (via EAS) and then subjected to cross-coupling conditions. These reactions are instrumental in synthesizing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions Involving the Pyrrole Ring
The pyrrole ring, due to its electron-rich, aromatic character, can participate in various cycloaddition reactions, which are powerful methods for constructing complex cyclic and bicyclic systems. hku.hkbeilstein-journals.org While the partial aromaticity of pyrrole can limit its reactivity compared to non-aromatic dienes, appropriate substitution on the nitrogen or the ring can facilitate these transformations. hku.hkucla.edu Common cycloaddition pathways for pyrrole derivatives include [4+2] Diels-Alder reactions, [4+3] cycloadditions, and [3+2] or 1,3-dipolar cycloadditions. hku.hkwikipedia.org
Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction involves a conjugated diene reacting with an alkene (dienophile) to form a six-membered ring. wikipedia.org Pyrroles are generally poor dienes in this reaction, often requiring activation through electron-withdrawing groups on the nitrogen atom or the use of highly reactive dienophiles. ucla.eduresearchgate.net Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can be more facile due to entropic advantages. ucla.edu For instance, 1-pyrrolyl fumarate (B1241708) has been shown to undergo a facile intramolecular Diels-Alder reaction. ucla.edu
1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing a variety of five-membered heterocycles, including pyrrolidines. wikipedia.org The reaction of an azomethine ylide (a 1,3-dipole) with an alkene, for example, is a well-established route to pyrrolidine (B122466) rings. wikipedia.org Research has shown that N-substituted pyrrole-2-carboxaldehydes can undergo [3+2] cycloaddition with arylalkenes to afford dihydropyrrolizine skeletons. acs.org
While these cycloaddition reactions are characteristic of the pyrrole nucleus, specific studies detailing the participation of this compound in such transformations involving its pyrrole ring are not extensively documented in the reviewed literature. However, the presence of the iodoethyl group is not expected to fundamentally alter the inherent ability of the pyrrole ring to engage in these reactions under appropriate conditions.
Intramolecular Cyclization and Rearrangement Processes
The this compound molecule is a versatile precursor for intramolecular cyclization, primarily due to the reactive carbon-iodine bond. This functionality allows for the generation of radical or ionic intermediates that can attack the pyrrole ring or other parts of the molecule to form new rings.
A significant application of this compound and its analogs is in the synthesis of fused heterocyclic systems through intramolecular cyclization. Free-radical cyclization is a particularly effective method for this purpose. doaj.orgnih.govbeilstein-journals.org The carbon-iodine bond is relatively weak and can be homolytically cleaved using radical initiators (like AIBN) and a mediator (such as a trialkyltin hydride or tris(trimethylsilyl)silane) to generate an alkyl radical. doaj.orgbeilstein-journals.org This radical can then attack one of the double bonds of the pyrrole ring to form a new five- or six-membered ring, leading to bicyclic structures.
This strategy is widely employed for creating indolizidine alkaloids and related fused polyheterocycles. scilit.comnih.govnih.gov For example, research on the oxidative radical cyclization of (ω-iodoalkyl)indoles and pyrroles has demonstrated the synthesis of indolizidine systems. scilit.com Iodo-substituted compounds are often more reactive in these cyclizations compared to their bromo-analogs, which can be used to control reaction selectivity in more complex molecules. nih.govbeilstein-journals.org
| Precursor Type | Cyclization Method | Resulting Fused System |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | Free-Radical Intramolecular Cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline |
| (ω-Iodoalkyl)pyrroles | Oxidative Radical Cyclization | Indolizidine |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Nucleophilic Cyclization (with hydrazine) | Pyrrolopyrazinone or Pyrrolotriazinone |
| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Electrophilic Cyclization (with iodine) | Iodo-substituted Pyrrolooxazinone |
This table summarizes various intramolecular cyclization strategies involving substituted pyrroles to generate fused heterocyclic systems, based on data from research literature. beilstein-journals.orgnih.govscilit.com
Beyond radical methods, nucleophilic and electrophilic cyclizations are also possible. For instance, N-alkyne-substituted pyrrole derivatives can undergo nucleophilic cyclization with hydrazine (B178648) or electrophilic cyclization with iodine to yield various fused systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org These examples highlight the utility of intramolecular reactions for building complex molecular architectures from substituted pyrrole precursors.
The intramolecular cyclization of this compound and related compounds leads to the formation of fused bicyclic systems, such as indolizidines. The resulting products possess specific three-dimensional structures, and their stability and reactivity are influenced by conformational factors and ring strain. nih.gov
The indolizidine core consists of a six-membered ring fused to a five-membered ring with a shared nitrogen atom at the bridgehead. nih.gov
Ring Strain: Ring strain in these cyclized products arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent atoms (torsional strain), and non-bonded steric interactions (van der Waals strain). The pyrrolidine ring itself is relatively strain-free. researchgate.net However, the fusion of the two rings can introduce strain, particularly at the bridgehead carbons. The degree of strain influences the thermodynamic stability of the product and can affect the outcome of the cyclization reaction. nih.gov For example, in the formation of fused-ring systems, reactions that lead to less-strained products, such as those with five- or six-membered rings, are often favored over those that would form more strained larger rings. nih.gov In some cases, DFT calculations are used to estimate the ring strain energy of fused heterocyclic products to rationalize reaction outcomes. nih.govnih.gov
Detailed conformational analysis of specific indolizidines derived directly from this compound would require specific experimental (e.g., NMR, X-ray crystallography) or computational studies on those particular molecules. mdpi.com
Polymerization and Oligomerization in Research Contexts
Pyrrole is a well-known monomer for the synthesis of conducting polymers, most notably polypyrrole (PPy). nih.gov The polymerization is typically an oxidative process, often achieved electrochemically, that links pyrrole units primarily through the 2- and 5-positions of the ring. nih.govupm.edu.my The resulting polymer has a conjugated backbone, which, when doped (oxidized), allows for electrical conductivity. nih.gov
The introduction of a substituent on the nitrogen atom, as in this compound, significantly impacts the polymerization process and the properties of the resulting polymer.
Effect of N-Substituents on Polymerization: Research on a wide variety of N-substituted pyrroles has shown that the nature of the substituent plays a crucial role. acs.orgresearchgate.net
Steric Hindrance: Bulky N-substituents can sterically hinder the coupling of monomer units, which can prevent or impede polymerization. acs.org Even small groups can have a significant effect. acs.orgresearchgate.net
Electronic Effects: The electronic properties of the substituent can alter the oxidation potential of the monomer.
Reactivity of Substituent: The substituent itself might have functional groups that interfere with the polymerization reaction, for example, through internal cyclization of the generated cation radicals. acs.org
Electropolymerization Studies: Electrochemical polymerization is a common method for preparing polypyrrole films. upm.edu.mynih.gov Studies on N-substituted pyrroles show varied results. While some N-alkyl and N-aryl pyrroles can be electropolymerized, the resulting polymers often exhibit lower electrical conductivity compared to unsubstituted polypyrrole. dtic.mil For example, poly(N-methylpyrrole) films have conductivities more typical of a semiconductor (~0.001 S/cm), whereas polypyrrole is metallic (40-100 S/cm). dtic.mil This decrease in conductivity is often attributed to the N-substituents causing greater separation between polymer chains and disrupting the planarity of the conjugated backbone, which is essential for efficient charge transport. upm.edu.myresearchgate.net
The temperature at which electropolymerization is carried out also affects the properties of the resulting film; lower temperatures generally produce smoother, more compact, and more highly conductive polypyrrole films. upm.edu.myresearchgate.net While specific polymerization studies on this compound are not detailed in the available literature, it is reasonable to infer that it could undergo oligomerization or polymerization under appropriate oxidative conditions, though the resulting material's properties would be heavily influenced by the presence of the N-(2-iodoethyl) group.
| Polymer | Monomer | Typical Conductivity (S/cm) | Key Factors Influencing Properties |
| Polypyrrole (PPy) | Pyrrole | 40 - 100 | High degree of conjugation, planar structure |
| Poly(N-methylpyrrole) | N-Methylpyrrole | ~0.001 | Steric effects from methyl group disrupt planarity and increase inter-chain distance |
| Poly(N-substituted pyrrole)s | N-Alkyl/Aryl Pyrrole | Generally Lower than PPy | Steric bulk of N-substituent, electronic effects, potential for side reactions |
This table compares the conductivity of unsubstituted polypyrrole with that of N-substituted analogs, highlighting the significant impact of N-substitution on the electrical properties of the polymer. acs.orgdtic.mil
Theoretical and Computational Investigations of 1 2 Iodoethyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic environment of a molecule. Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation approximately, providing detailed information about electron distribution and orbital energies. rsc.org This analysis is crucial for predicting how the molecule will interact with other chemical species and how it will respond to external stimuli.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemrxiv.org It is particularly useful for determining the reactivity and stability of chemical compounds through the calculation of various electronic properties. researchgate.netpolimi.it The stability of a molecule is inversely related to its reactivity; a more stable molecule is less likely to undergo a chemical reaction.
Conceptual DFT provides a framework for quantifying reactivity using global descriptors derived from the energies of the frontier molecular orbitals. nih.govmdpi.com These descriptors, including hardness (η), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω), offer a quantitative measure of a molecule's reactive tendencies. researchgate.net A higher value for hardness, for instance, implies greater stability and lower reactivity. researchgate.net The electrophilicity index measures the ability of a molecule to accept electrons. researchgate.net DFT calculations allow for the precise determination of these values, enabling a comparative analysis of the reactivity of 1-(2-Iodoethyl)-1H-pyrrole against other related compounds.
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | The power of a molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher hardness indicates greater stability. researchgate.net |
| Chemical Potential (µ) | µ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. researchgate.net |
| Global Electrophilicity Index (ω) | ω = µ2 / 2η | Quantifies the ability of a species to accept electrons. researchgate.net |
| Global Softness (σ) | σ = 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netwuxibiology.com Conversely, a large HOMO-LUMO gap implies high stability, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net This energy gap is also fundamental in determining the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic transition. researchgate.net For this compound, the electron-donating pyrrole (B145914) ring and the electron-withdrawing iodoethyl group would influence the energies of these frontier orbitals, thereby defining its reactive and electronic character.
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org These rotations are not entirely free, as they are associated with energy changes, leading to more stable (lower energy) and less stable (higher energy) conformations. libretexts.org
For this compound, key rotations occur around the N-C and C-C single bonds of the iodoethyl substituent. The potential energy of the molecule varies as these bonds rotate, primarily due to two factors:
Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms as they pass by each other during rotation. Eclipsed conformations, where bonds are aligned, have high torsional strain and represent energy maxima. youtube.com Staggered conformations, where bonds are maximally separated, have low torsional strain and are energy minima. youtube.com
Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. libretexts.org In this compound, steric strain would be significant in conformers where the large iodine atom is close to the pyrrole ring.
A potential energy diagram can be computationally generated by plotting the molecule's energy against the dihedral angle of a rotating bond. This diagram reveals the most stable conformers (global and local energy minima) and the energy barriers required for interconversion (transition states). youtube.com The most stable conformation will be the one that minimizes both torsional and steric strain.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products. This involves identifying all stable intermediates and, crucially, the transition states that connect them.
A transition state is a specific molecular configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. It represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed. Using methods like DFT, researchers can perform calculations to:
Locate the geometric structures of transition states.
Calculate the activation energy, which determines the reaction rate.
Visualize the vibrational modes of the transition state to confirm it is a true saddle point on the potential energy surface.
Trace the entire reaction path from reactants to products, known as the Intrinsic Reaction Coordinate (IRC).
For a molecule like this compound, computational modeling could be used to study mechanisms such as nucleophilic substitution at the carbon bearing the iodine atom or reactions involving the pyrrole ring. This provides a molecular-level understanding that is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters (e.g., ¹H, ¹³C NMR chemical shifts, IR frequencies)
Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can calculate the nuclear shielding tensors for each atom. modgraph.co.uk These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While DFT methods like B3LYP are often used, studies on related alkylpyrroles have shown that higher-level methods like Møller-Plesset perturbation theory (MP2) may be required for achieving high accuracy, especially for ¹³C chemical shifts. ruc.dkresearchgate.net The accuracy of these predictions allows for the confident assignment of experimental NMR signals. nih.govdntb.gov.ua
IR Frequencies: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. researchgate.net By analyzing the molecular vibrations, specific bonds and functional groups can be identified. For this compound, calculations would predict the frequencies for C-H, C-N, C-C, and C-I stretching and bending modes, helping to assign the peaks in an experimental IR spectrum. researchgate.net
| Parameter | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| 1H NMR (H on Cα of pyrrole) | GIAO-B3LYP/6-311++G(2d,p) | ~6.8 ppm | (To be determined) |
| 13C NMR (Cα of pyrrole) | GIAO-MP2/cc-pVTZ | ~120 ppm | (To be determined) |
| IR Frequency (C-I Stretch) | B3LYP/6-31G(d) | ~550 cm-1 | (To be determined) |
| IR Frequency (N-H Stretch of parent pyrrole) | B3LYP/6-31G(d) | ~3450 cm-1 | (To be determined) |
Applications of 1 2 Iodoethyl 1h Pyrrole As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The structure of 1-(2-Iodoethyl)-1H-pyrrole lends itself to the synthesis of various complex heterocyclic systems, particularly those containing a fused pyrrole (B145914) ring. The ethyl iodide moiety attached to the pyrrole nitrogen can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrrole core.
Construction of Fused Pyrrole Architectures
While direct examples of the use of this compound in the synthesis of fused pyrrole architectures are not extensively documented, its potential can be inferred from analogous reactions. The iodoethyl group is a good electrophile and can react with nucleophilic centers to form new carbon-carbon or carbon-heteroatom bonds, leading to cyclization. For instance, intramolecular cyclization of N-alkyne-substituted pyrrole derivatives has been shown to produce pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties beilstein-journals.org. This suggests that this compound could be a precursor to a variety of fused systems, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-a]isoquinolines, which are scaffolds found in numerous biologically active natural products and pharmaceuticals rsc.orgnih.govnih.govnih.govsemanticscholar.org. The synthesis of such compounds often involves the cyclization of an N-substituted pyrrole derivative.
The general strategy would involve the reaction of this compound with a suitable nucleophile, followed by an intramolecular cyclization step. For example, reaction with an amine could lead to an intermediate that, upon cyclization, would form a pyrrolo[1,2-a]pyrazine (B1600676) derivative nih.govresearchgate.net. Similarly, reaction with a carbanion could lead to the formation of a pyrrolo[2,1-a]isoquinoline (B1256269) skeleton rsc.orgnih.govresearchgate.net. The reactivity of the C-I bond makes it amenable to various coupling and cyclization conditions.
Synthesis of Macrocyclic Pyrrole Compounds (e.g., calixpyrroles)
The incorporation of pyrrole units into macrocyclic structures is a key area of supramolecular chemistry, with calixpyrroles being a prominent example nih.govnih.govresearchgate.netiupac.orgfigshare.com. These macrocycles are typically synthesized through the condensation of pyrrole with a ketone, such as acetone (B3395972) nih.govnih.gov. While the direct use of this compound in the traditional synthesis of calixpyrroles is not reported, N-substituted pyrroles can be used to create more complex and functionalized macrocycles.
The N-(2-iodoethyl) group of this compound could be utilized in macrocyclization reactions through nucleophilic substitution. For instance, it could react with a bis-nucleophile in a high-dilution environment to form a macrocycle. General strategies for the synthesis of macrocycles often involve the reaction of two difunctional precursors acs.orgnih.govresearchgate.netnih.gov. In this context, this compound could serve as a precursor to a difunctional pyrrole-containing monomer that can then be used in a polymerization or macrocyclization reaction. The functionalization at the nitrogen atom allows for the introduction of linking groups that can be used to connect the pyrrole unit to other fragments of the macrocycle.
Intermediate in Radiolabeling for Research Probes (excluding clinical applications)
The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of radiolabeled compounds for research purposes, particularly for Positron Emission Tomography (PET) imaging. Iodine-124 is a positron-emitting isotope of iodine with a half-life of 4.2 days, which is suitable for studying biological processes with slow kinetics mdpi.commdpi.comnih.govresearchgate.netnih.gov.
This compound could be used in isotopic exchange reactions where the stable iodine atom is replaced with a radioactive iodine isotope, such as ¹²⁴I. Alternatively, it could serve as a precursor for the synthesis of a more complex molecule that is then subjected to radioiodination. The development of novel PET tracers is a multidisciplinary field that combines chemistry, biology, and pharmacology mdpi.comnih.govmdpi.comnih.gov. The general process for developing a new PET tracer involves the selection of a target molecule, followed by the design and synthesis of a suitable radiotracer mdpi.com.
While direct radiolabeling of this compound to form a research probe is not documented, analogous compounds with iodo- or other halo-ethyl groups are used as precursors for PET tracers. For example, N-(2-fluoroethyl) substituted compounds are common motifs in the development of ¹⁸F-labeled PET tracers mdpi.com. The iodoethyl group in this compound provides a reactive site for the introduction of a radiolabel, making it a potentially valuable tool in the development of new research probes for PET imaging.
Role in Methodological Development for Organic Reactions
The development of new synthetic methods is a cornerstone of organic chemistry. This compound, with its reactive C-I bond, can be a useful substrate for the development and optimization of new organic reactions. The carbon-iodine bond is known to participate in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Building Block for Advanced Chemical Materials (excluding specific material properties)
Pyrrole-based materials have attracted significant attention due to their interesting electronic and optical properties. Polypyrrole, a conductive polymer, is one of the most well-known examples acs.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netbohrium.comorganic-chemistry.orgresearchgate.net. The functionalization of the pyrrole monomer is a key strategy for tuning the properties of the resulting polymer.
This compound can be considered a functionalized pyrrole monomer. The N-(2-iodoethyl) group can be used to attach the pyrrole unit to a polymer backbone or to initiate polymerization. For example, the iodo group could be converted to other functional groups that are suitable for polymerization reactions. Furthermore, the synthesis of pyrrole-based ionic liquids has been reported, which can be used as monomers for the preparation of conductive polymeric ionic liquids nih.govresearchgate.netdeakin.edu.au. The N-(2-iodoethyl) group could potentially be transformed into an ionic liquid moiety.
The use of N-substituted pyrroles is also explored in the field of organic electronics for applications in organic photovoltaics and organic field-effect transistors acs.orgresearchgate.netacs.orgdigitellinc.comresearchgate.net. The ability to introduce a variety of functional groups at the nitrogen atom of the pyrrole ring is crucial for the design of new materials with tailored properties. This compound, through further chemical modifications of the iodoethyl group, can serve as a versatile platform for the synthesis of a wide range of N-functionalized pyrrole building blocks for advanced chemical materials.
Analytical Methodologies for 1 2 Iodoethyl 1h Pyrrole in Research Environments
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating and identifying the components of a mixture. For "1-(2-Iodoethyl)-1H-pyrrole," several chromatographic techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds like "this compound". It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.
While specific GC-MS methods for "this compound" are not extensively detailed in the literature, general conditions for the analysis of pyrrole (B145914) derivatives can be applied. mdpi.comsums.ac.ir
Table 1: Illustrative GC-MS Parameters for the Analysis of Pyrrole Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., BPX5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) sums.ac.ir |
| Carrier Gas | Helium sums.ac.ir |
| Injector Temperature | 250 °C sums.ac.ir |
| Oven Temperature Program | Initial temperature of 50 °C, ramped to 240 °C at 3 °C/min, then to 300 °C at 15 °C/min sums.ac.ir |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Mass Selective Detector sums.ac.ir |
This table presents a hypothetical set of parameters based on methods used for similar compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For "this compound," reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Several HPLC methods have been reported for the analysis of various pyrrole derivatives, and these can be adapted for "this compound". oatext.compensoft.net
Table 2: Representative HPLC Conditions for the Analysis of Pyrrole Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 column (e.g., 150 x 4.6 mm i.d., 5 µm particle size) pensoft.net |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) pensoft.net |
| Elution Mode | Isocratic or gradient |
| Flow Rate | 1.0 mL/min pensoft.net |
| Column Temperature | 30 °C pensoft.net |
| Detector | UV/VIS detector (wavelength selected based on the analyte's absorbance maximum) pensoft.net |
This table outlines typical conditions that could be optimized for the analysis of this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.com By spotting a small amount of the reaction mixture onto a TLC plate at different time points, chemists can qualitatively assess the consumption of starting materials and the formation of products. The separation is based on the differential migration of compounds up a stationary phase (typically silica gel) coated on a plate, carried by a mobile phase. rsc.org
For the synthesis of "this compound," TLC can be used to determine the reaction's endpoint. oatext.com Visualization of the separated spots can be achieved under UV light or by using staining agents like iodine or potassium permanganate (B83412). rsc.orgrsc.org
Table 3: Common TLC Parameters for Monitoring Pyrrole Synthesis
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates rsc.org |
| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., ethyl acetate/cyclohexane) rsc.org |
| Visualization | UV fluorescence quenching, iodine vapor, or potassium permanganate stain rsc.org |
This table provides a general guideline for using TLC to monitor reactions involving pyrrole derivatives.
Spectroscopic Quantification Methods in Research Samples
Spectroscopic techniques are invaluable for both the structural elucidation and quantification of chemical compounds. For "this compound," methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural characterization, but can also be adapted for quantitative purposes. nih.govresearchgate.net
Quantitative NMR (qNMR) can be used to determine the concentration of "this compound" in a solution by integrating the signal of a specific proton relative to a known amount of an internal standard. Similarly, a calibration curve can be generated using UV-Visible spectroscopy by measuring the absorbance of solutions with known concentrations of the compound at its wavelength of maximum absorbance.
Advancements in Microscale and Miniaturized Analytical Techniques for Chemical Research
The field of analytical chemistry is continually evolving, with a trend towards miniaturization and the development of microscale techniques. These advancements offer several advantages, including reduced sample and solvent consumption, faster analysis times, and the potential for high-throughput screening.
For the analysis of compounds like "this compound," microreactors can be used for synthesis, with subsequent analysis performed using established techniques like GC. ru.nl Furthermore, the development of microfluidic devices, often referred to as "lab-on-a-chip" technology, integrates multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. While specific applications for "this compound" are not yet prevalent, the principles of these microscale techniques are applicable to the analysis of a wide range of organic molecules.
Emerging Research Directions and Future Scope
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 1-(2-Iodoethyl)-1H-pyrrole, future research is anticipated to pivot away from traditional synthetic methods towards more sustainable alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.
Current research in pyrrole (B145914) synthesis has highlighted several green approaches that could be adapted for this compound. These include the use of biocatalysts, such as enzymes, which can facilitate N-alkylation reactions under mild conditions with high selectivity, thereby reducing the need for harsh reagents and protecting groups. mdpi.com Another promising avenue is the exploration of mechanochemical methods, where reactions are induced by mechanical force (ball milling) in the absence of bulk solvents, aligning with the principles of green chemistry. lucp.net Furthermore, the use of greener solvent systems, such as water or bio-derived solvents, in conjunction with effective catalysts, is a key area for development. lucp.netsemanticscholar.org
| Synthetic Approach | Key Advantages | Potential for this compound |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic N-alkylation of pyrrole with 1,2-diiodoethane (B146647) could offer a highly specific and environmentally friendly synthetic route. |
| Mechanochemistry | Solvent-free or low-solvent conditions, energy efficiency. | Solid-state synthesis could provide a direct and waste-reducing method for the production of the target compound. |
| Green Solvents | Reduced environmental impact, improved safety. | Utilizing water or bio-based solvents for the N-alkylation of pyrrole would significantly enhance the sustainability of the synthesis. |
Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally responsible production.
Exploration of Unconventional Reactivity Pathways
The presence of a reactive iodoethyl group on the pyrrole nitrogen opens up a vast landscape of chemical transformations beyond simple nucleophilic substitution. Emerging research is expected to delve into unconventional reactivity pathways that harness the unique electronic and steric properties of this compound.
One area of significant potential is the exploration of intramolecular cyclization reactions. The iodoethyl moiety can serve as an electrophilic partner for a nucleophilic attack initiated from the pyrrole ring or a substituent, leading to the formation of fused heterocyclic systems. Such reactions could be triggered by various stimuli, including light (photoredox catalysis) or transition metal catalysts, offering access to novel molecular architectures with potential applications in medicinal chemistry and materials science. d-nb.infonih.gov
Furthermore, the iodo group can participate in radical-mediated reactions. Free-radical cyclization, initiated by radical initiators or photolysis, could provide an alternative and powerful strategy for constructing complex polyheterocyclic structures containing the pyrrole nucleus. nih.gov The investigation of these less-explored reaction pathways will be crucial in unlocking the full synthetic potential of this compound.
| Reactivity Pathway | Description | Potential Products |
| Intramolecular Cyclization | The iodoethyl group acts as an internal electrophile, leading to ring formation. | Fused pyrrolo-heterocycles (e.g., pyrrolizines, pyrrolo[1,2-a]pyrazines). nih.gov |
| Radical-Mediated Reactions | The carbon-iodine bond undergoes homolytic cleavage to generate a radical intermediate. | Polyheterocyclic systems and functionalized pyrrole derivatives. |
| Transition Metal Catalysis | The iodo group participates in cross-coupling reactions or directed C-H functionalization. | Complex pyrrole derivatives with tailored electronic and steric properties. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis and functionalization of this compound are well-suited for integration into these modern technologies.
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. syrris.comrichmond.eduuc.ptacs.org This level of control can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates. The synthesis of pyrrole derivatives has already been successfully demonstrated in flow reactors, and adapting these methods for this compound is a logical next step. syrris.comacs.org
Automated synthesis platforms, often coupled with machine learning algorithms, can rapidly screen and optimize reaction conditions, accelerating the discovery of new derivatives and synthetic routes. By utilizing this compound as a versatile building block, these platforms could generate large libraries of novel compounds for high-throughput screening in drug discovery and materials science.
Applications in Designed Molecular Assemblies and Supramolecular Chemistry
The pyrrole ring is a well-known component in supramolecular chemistry, capable of forming non-covalent interactions such as hydrogen bonds and π-π stacking. The iodoethyl group in this compound adds another dimension for designing complex molecular assemblies through halogen bonding or by serving as a reactive handle for post-assembly modification.
Future research will likely explore the use of this compound and its derivatives as building blocks for the construction of:
Supramolecular Cages and Containers: The directional nature of interactions involving the pyrrole ring and the potential for covalent linkages through the iodoethyl group could be exploited to create hollow, cage-like structures capable of encapsulating guest molecules. nih.govrsc.org
Self-Assembled Monolayers (SAMs): The iodoethyl group can be used to anchor the molecule to various surfaces, forming ordered monolayers with tailored chemical and physical properties for applications in electronics, sensors, and biocompatible coatings. nih.govnih.govnsf.gov
Functional Polymers: Polymerization of derivatives of this compound could lead to new conductive polymers and functional materials with applications in organic electronics and energy storage. tdl.org
| Supramolecular Structure | Role of this compound | Potential Applications |
| Supramolecular Cages | Building block for covalent and non-covalent assembly. | Drug delivery, catalysis, molecular sensing. |
| Self-Assembled Monolayers | Surface anchor and functional component. | Electronics, biosensors, anti-fouling surfaces. |
| Functional Polymers | Monomer unit with tunable properties. | Conductive materials, organic solar cells, batteries. |
Computational Design and Discovery of New Derivatives
Computational chemistry and in silico screening have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational methods will play a crucial role in guiding future research and accelerating the discovery of novel derivatives with desired functionalities.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. aip.orgresearchgate.netnih.gov This information can provide valuable insights into its reaction mechanisms and help in the design of more efficient synthetic routes.
Furthermore, computational screening techniques can be used to virtually assess large libraries of potential derivatives for specific applications. researchgate.net For example, molecules can be screened for their potential as drug candidates by predicting their binding affinity to biological targets, or for their suitability as materials for organic electronics by calculating their electronic properties. nih.govmdpi.com This in silico approach can significantly reduce the time and cost associated with experimental research by prioritizing the most promising candidates for synthesis and testing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Iodoethyl)-1H-pyrrole, and how can purity be ensured?
- Methodology : The synthesis involves reacting triphenylphosphine and imidazole with 1-(2-hydroxyethyl)-1H-pyrrole in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Purification is achieved via column chromatography (10–20% DCM in hexanes). Purity is confirmed using NMR (e.g., δ 6.71–6.70 ppm for pyrrole protons) and HRMS (MH: 221.9774) .
- Key Considerations : Light protection during iodination and post-reaction quenching with NaSO are critical to avoid byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Tools :
- NMR : Assigns protons on the pyrrole ring (δ 6.71–6.70 ppm) and ethyl chain (δ 4.27 and 3.41 ppm for -CH- groups) .
- HRMS : Confirms molecular ion ([MH] at 221.9774) and isotopic patterns due to iodine .
- IR Spectroscopy : Identifies functional groups (e.g., C-I stretch at ~721 cm) .
Advanced Research Questions
Q. How does the iodoethyl group influence reactivity in radical cyclization reactions?
- Mechanistic Insight : The iodine atom acts as a radical initiator under oxidative conditions (e.g., HO), enabling tandem addition/cyclization with alkenes like methyl acrylate. This forms indolizidine derivatives, though yields are moderate (35–50%) due to competing side reactions .
- Optimization : Temperature control (<40°C) and stoichiometric tuning of radical initiators improve selectivity .
Q. What challenges arise in copper-catalyzed intramolecular cyclizations of iodoethyl-pyrrole derivatives?
- Reaction Design : CuI/L-proline systems in DMF at 140°C facilitate cyclization to pyrrolo[1,2-a]quinoxalinones. Challenges include:
- Byproduct Formation : Competing dimerization or over-oxidation.
- Catalyst Loading : High CuI (10 mol%) and NaH (2.5 equiv) are required, complicating scalability .
- Solutions : Silica gel chromatography (petroleum ether/ethyl ether) effectively isolates products .
Q. How can nickel-catalyzed coupling reactions be applied to functionalize this compound?
- Cross-Coupling : Ni(NIXANTPHOS) catalyzes mono-arylation with aryl chlorides (e.g., 1-(4-chlorophenyl)-1H-pyrrole). Key steps:
- Base Selection : NaN(SiMe) (4.5 equiv) enhances transmetallation.
- Solvent : Toluene improves aryl coupling efficiency (35% yield) .
- Scope : Electron-deficient aryl chlorides show higher reactivity than electron-rich counterparts .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies in reaction yields when using different catalytic systems?
- Case Study : Radical cyclization yields vary between tin-mediated (n-BuSn) and peroxide-initiated systems. Tin reagents offer higher yields but introduce toxicity concerns .
- Resolution :
- Catalyst Screening : Test alternative initiators (e.g., AIBN) for greener protocols.
- Kinetic Analysis : Monitor reaction progress via TLC or GC-MS to identify quenching points .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
